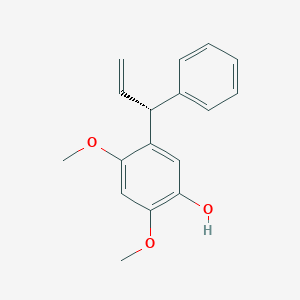

(+)-Dalbergiphenol

Descripción

Phenol, 2,4-dimethoxy-5-[(1R)-1-phenyl-2-propenyl]- has been reported in Vitex negundo, Dalbergia parviflora, and other organisms with data available.

Propiedades

IUPAC Name |

2,4-dimethoxy-5-[(1R)-1-phenylprop-2-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-4-13(12-8-6-5-7-9-12)14-10-15(18)17(20-3)11-16(14)19-2/h4-11,13,18H,1H2,2-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLCQEPKLKMZKP-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1[C@H](C=C)C2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470637 | |

| Record name | Phenol, 2,4-dimethoxy-5-[(1R)-1-phenyl-2-propenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82358-44-9 | |

| Record name | Phenol, 2,4-dimethoxy-5-[(1R)-1-phenyl-2-propenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(+)-Dalbergiphenol: A Comprehensive Technical Guide to its Natural Sources and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dalbergiphenol is a neoflavonoid, a class of phenolic compounds known for their diverse biological activities. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, with a focus on the botanical origins and the methodologies for its isolation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is primarily found within the plant kingdom, specifically in species belonging to the genus Dalbergia, which is a part of the Fabaceae (Leguminosae) family. These species are woody plants, and this compound is predominantly concentrated in the heartwood. The presence of this compound contributes to the durability and medicinal properties of the wood.

Distribution within the Dalbergia Genus

Several species of Dalbergia have been identified as sources of this compound. The distribution appears to be concentrated in the heartwood, which is the dense, inner part of a tree trunk, yielding the hardest timber.

Table 1: Natural Sources and Distribution of this compound

| Family | Genus | Species | Plant Part | Presence of this compound |

| Fabaceae | Dalbergia | Dalbergia sissoo | Heartwood | Confirmed |

| Fabaceae | Dalbergia | Dalbergia odorifera | Heartwood | Confirmed[1] |

| Fabaceae | Dalbergia | Dalbergia cochinchinensis | Heartwood | Implied by hybrid isolation |

| Fabaceae | Dalbergia | Dalbergia melanoxylon | Heartwood | Implied by neoflavonoid content |

| Fabaceae | Dalbergia | Dalbergia latifolia | Heartwood | Implied by neoflavonoid content |

Note: While the presence of this compound is confirmed in the species listed, specific quantitative data on the yield or concentration of this compound from different natural sources is not extensively available in the reviewed scientific literature.

Caption: Hierarchical distribution of this compound in the plant kingdom.

Experimental Protocols: Isolation of this compound

The isolation of this compound from its natural sources, primarily Dalbergia heartwood, involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methodologies reported for the isolation of neoflavonoids from Dalbergia species.

Preparation of Plant Material

-

Collection and Identification: The heartwood of the selected Dalbergia species is collected and botanically authenticated.

-

Drying and Grinding: The collected heartwood is air-dried in the shade to prevent the degradation of phytochemicals. The dried material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: Common solvents used for the extraction of neoflavonoids include methanol (B129727), ethanol, and acetone, often in aqueous mixtures.

-

Extraction Method:

-

Maceration: The powdered heartwood is soaked in the selected solvent at room temperature for an extended period (typically 24-72 hours), with occasional agitation. The process is usually repeated multiple times with fresh solvent to ensure exhaustive extraction.

-

Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with a boiling solvent.

-

Reflux Extraction: The powdered material is boiled with the solvent in a round-bottom flask fitted with a condenser. This method is faster than maceration.

-

-

Filtration and Concentration: The resulting extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract, being a complex mixture of various phytochemicals, requires further fractionation and purification to isolate this compound.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with immiscible solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol). This step helps to separate compounds based on their polarity. Neoflavonoids like this compound are typically enriched in the ethyl acetate or chloroform fractions.

-

Column Chromatography:

-

Silica (B1680970) Gel Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are often further purified using a Sephadex LH-20 column, which separates compounds based on their molecular size and polarity. Methanol is a common eluent for this step.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC is employed. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Caption: Generalized workflow for the isolation of this compound.

Structural Characterization

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Other Spectroscopic Methods: UV-Vis spectroscopy and Infrared (IR) spectroscopy can provide additional structural information.

Conclusion

This compound is a significant neoflavonoid predominantly found in the heartwood of several Dalbergia species. Its isolation from these natural sources requires a systematic approach involving solvent extraction followed by various chromatographic techniques. This guide provides a foundational understanding of the natural distribution of this compound and a generalized protocol for its isolation, which can be adapted and optimized by researchers for their specific needs. Further studies are warranted to quantify the content of this compound in different Dalbergia species and to explore its full therapeutic potential.

References

The Discovery and Isolation of (+)-Dalbergiphenol from Dalbergia sissoo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dalbergiphenol, a neoflavonoid isolated from the heartwood of Dalbergia sissoo (Roxb.), has garnered significant scientific interest due to its promising pharmacological activities, particularly its potent osteogenic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification and presents its physicochemical and spectroscopic data. Furthermore, this document elucidates the molecular signaling pathways through which this compound exerts its bone-protective effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Dalbergia sissoo, commonly known as Indian Rosewood or Shisham, is a deciduous tree belonging to the Fabaceae family, native to the Indian subcontinent.[1] For centuries, various parts of this plant have been utilized in traditional medicine for treating a wide range of ailments.[2] Phytochemical investigations have revealed that D. sissoo is a rich source of bioactive secondary metabolites, including flavonoids, isoflavonoids, and neoflavonoids.[3] Among these, this compound, a neoflavonoid found in the heartwood, has emerged as a compound of significant interest.[4] Recent studies have highlighted its potential as a bone-forming agent, making it a promising candidate for the development of therapeutics for osteoporosis and other bone-related disorders.[4][5] This guide aims to provide a detailed technical overview of the processes involved in the discovery and isolation of this important natural product.

Extraction and Isolation of this compound

The isolation of this compound from the heartwood of Dalbergia sissoo is a multi-step process involving extraction, fractionation, and chromatographic purification. While specific yields can vary depending on the source material and extraction efficiency, the general methodology is well-established.

Experimental Protocol: Extraction and Fractionation

A typical procedure for the extraction and initial fractionation of compounds from Dalbergia sissoo heartwood is as follows:

-

Plant Material Preparation: The heartwood of Dalbergia sissoo is collected, shade-dried, and ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered heartwood is subjected to exhaustive extraction with a polar solvent, most commonly ethanol (B145695) or methanol, using a Soxhlet apparatus or maceration.[2] The extraction is typically carried out for several hours to ensure the efficient recovery of phytochemicals.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation: The crude extract is subsequently suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This liquid-liquid partitioning separates compounds based on their polarity, with neoflavonoids like this compound typically concentrating in the less polar fractions.

Experimental Protocol: Chromatographic Isolation

The fraction enriched with this compound is further purified using column chromatography:

-

Column Preparation: A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a slurry packing method with a non-polar solvent like n-hexane.

-

Sample Loading: The dried and concentrated fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent system of gradually increasing polarity. A common gradient involves starting with n-hexane and progressively increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate gradients).

-

Fraction Collection and Monitoring: Eluted fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

-

Final Purification: The pooled fractions containing this compound are further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.

Data Presentation: Physicochemical and Spectroscopic Properties

The structural elucidation and characterization of this compound are accomplished through the analysis of its physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Appearance | White amorphous substance |

| Optical Rotation | [α]²⁰_D_ -23.0 (c 0.36, MeOH) |

Note: Specific melting point and yield data are not consistently reported across the reviewed literature and can vary based on the isolation procedure.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR (Proton NMR) | The ¹H NMR spectrum of Dalbergiphenol (B593540) would be expected to show signals corresponding to aromatic protons, methine protons, and protons of the dihydropyran ring. The chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J values) are used to determine the connectivity of protons in the molecule. |

| ¹³C NMR (Carbon-13 NMR) | The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. Signals for aromatic carbons, olefinic carbons, and aliphatic carbons would be observed at characteristic chemical shifts. |

| IR (Infrared) Spectroscopy | The IR spectrum would typically show absorption bands characteristic of hydroxyl (-OH) groups, aromatic C-H stretching, C=C stretching of the aromatic ring, and C-O stretching vibrations. |

| MS (Mass Spectrometry) | Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the molecular formula and structural features. |

Note: While the literature confirms the identity of this compound through spectroscopic analysis, detailed, fully assigned NMR data is not consistently presented in a single source.

Visualization of Experimental and Logical Relationships

Workflow for the Isolation of this compound

The following diagram illustrates the general workflow for the isolation of this compound from Dalbergia sissoo heartwood.

Caption: Workflow for the isolation of this compound.

Osteogenic Signaling Pathway of this compound

This compound promotes bone formation by modulating key signaling pathways that regulate osteoblast differentiation and function.

Caption: Osteogenic signaling pathway of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant osteogenic activity, promoting bone formation through a multi-faceted mechanism.[4] Studies have shown that it enhances the proliferation and differentiation of osteoblasts, the cells responsible for synthesizing bone matrix.[6]

The underlying mechanism of action involves the modulation of key signaling pathways integral to bone metabolism. This compound has been shown to upregulate the expression of critical osteogenic transcription factors, including Runt-related transcription factor 2 (Runx2) and Osterix (Sp7).[4] Runx2 is a master regulator of osteoblast differentiation, and its activation is a crucial step in bone formation. Osterix acts downstream of Runx2 and is essential for the maturation of osteoblasts and the expression of bone matrix proteins like collagen type I.[6]

Furthermore, the osteogenic effects of neoflavonoids are often mediated through the activation of signaling pathways such as the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways. These pathways play a pivotal role in skeletal development and homeostasis, and their activation by compounds like this compound leads to the stimulation of osteoblastogenesis and ultimately, new bone formation.

Conclusion

This compound, a neoflavonoid isolated from Dalbergia sissoo, represents a promising natural product with significant potential for the development of novel therapies for bone disorders. This technical guide has provided a comprehensive overview of the methods for its isolation and characterization, along with an elucidation of its mechanism of action in promoting bone formation. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic applications of this remarkable compound. Further research is warranted to establish a standardized, high-yield isolation protocol and to fully characterize its pharmacological profile in preclinical and clinical settings.

References

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phcogrev.com [phcogrev.com]

- 6. Three novel dalbergiphenol hybrids from the heartwood of Dalbergia cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

phytochemical analysis of Dalbergia odorifera heartwood

An In-depth Technical Guide to the Phytochemical Analysis of Dalbergia odorifera Heartwood

Introduction

Dalbergia odorifera, commonly known as "Jiangxiang" or fragrant rosewood, is a prized species in traditional Chinese medicine and high-end timber markets.[1][2] Its heartwood is particularly valued for its unique fragrance and medicinal properties, which include promoting blood circulation, relieving pain, and eliminating blood stasis.[3] Traditionally used for treating cardiovascular and cerebrovascular diseases, the therapeutic effects of D. odorifera heartwood are attributed to its complex phytochemical composition.[4][5]

Phytochemical investigations have revealed that the heartwood is rich in flavonoids, sesquiterpenes, phenols, and quinones, which are considered the primary bioactive constituents.[3][5] Flavonoids and essential oils are key active components, exhibiting a range of pharmacological activities such as anti-inflammatory, antioxidant, and anti-platelet aggregation effects.[1][3][6] This technical guide provides a comprehensive overview of the phytochemical profile of D. odorifera heartwood, detailed experimental protocols for its analysis, and insights into the signaling pathways modulated by its constituents.

Major Phytochemical Constituents

The heartwood of D. odorifera contains a diverse array of secondary metabolites. These are broadly classified into volatile and non-volatile compounds. The volatile components, primarily sesquiterpenes, contribute to the characteristic aroma, while the non-volatile compounds, dominated by flavonoids, are responsible for its color and many of its pharmacological activities.[2][7]

Volatile Organic Compounds (VOCs)

The essential oil of D. odorifera heartwood is rich in sesquiterpenes. Trans-nerolidol and its oxides are the most prominent volatile components, often accounting for over 62% of the essential oil.[1] These compounds are considered significant markers for the quality evaluation of D. odorifera.[1]

Table 1: Quantitative Analysis of Major Volatile Compounds in Dalbergia odorifera Heartwood (DOH)

| Compound | Concentration (mg/g) | Analytical Method |

| trans-Nerolidol | 1.193 - 3.210 | GC-MS |

| Nerolidol oxide I | Present (Quantification varies) | GC-MS |

| Nerolidol oxide II | Present (Quantification varies) | GC-MS |

Source: Data compiled from multiple studies.[1]

Non-Volatile Organic Compounds (NVOCs)

Flavonoids are the predominant class of non-volatile compounds in the heartwood.[1] These include various subclasses such as flavanones, isoflavones, flavones, and flavonols.[1] Many of these flavonoids have been shown to possess significant biological activities, including cardiovascular protection.[1]

Table 2: Quantitative Analysis of Major Flavonoids in Dalbergia odorifera Heartwood (DOH)

| Compound | Class | Concentration Range (µg/g) |

| Sativanone | Flavanone | 1.25 - 2.89 |

| Liquiritigenin | Flavanone | 1.87 - 4.53 |

| Butin | Flavanone | 0.98 - 2.15 |

| Naringenin | Flavanone | 0.76 - 1.98 |

| Alpinetin | Flavanone | 0.21 - 0.55 |

| Pinocembrin | Flavanone | 0.11 - 0.32 |

| Isoliquiritigenin | Chalcone | 0.45 - 1.12 |

| 3',4',7-Trihydroxyisoflavone | Isoflavone | 1.54 - 3.76 |

| Daidzein | Isoflavone | 0.88 - 2.01 |

| Tectorigenin | Isoflavone | 0.34 - 0.87 |

| Formononetin | Isoflavone | 1.02 - 2.45 |

| Biochanin A | Isoflavone | 0.15 - 0.43 |

| Luteolin | Flavone | 0.23 - 0.61 |

| 3'-O-methylviolanone | Isoflavanone | 0.55 - 1.34 |

Source: Data derived from UPLC-DAD analysis.[1]

Experimental Protocols

The analysis of phytochemicals in D. odorifera heartwood involves a multi-step process encompassing sample preparation, extraction, separation, and identification.

Sample Preparation and Extraction

-

Sample Collection: Heartwood samples are typically collected from the stem and root of mature D. odorifera trees.[1] The wood is then air-dried, pulverized into a fine powder, and stored in a desiccator.

-

Extraction of Volatile Compounds (Essential Oil):

-

Steam Distillation: A common method for extracting essential oils. The powdered heartwood is subjected to steam, which vaporizes the volatile compounds. The vapor is then condensed and collected.

-

Solvent Extraction: Maceration or Soxhlet extraction using a non-polar solvent like petroleum ether can also be employed. The solvent is later evaporated to yield the essential oil.

-

-

Extraction of Non-Volatile Compounds (Flavonoids):

-

Maceration/Ultrasonic Extraction: The powdered heartwood is soaked in a polar solvent, typically methanol (B129727) or ethanol, often with the aid of ultrasonication to enhance extraction efficiency.[1]

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[8]

-

Chromatographic Separation and Spectrometric Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for analyzing volatile compounds.

-

Protocol: The essential oil is injected into a GC system equipped with a suitable capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up, separating compounds based on their boiling points and polarity. The separated compounds are then introduced into a mass spectrometer, which provides mass spectra for identification by comparison with spectral libraries (e.g., NIST).[1][4]

-

-

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is used for the separation and quantification of non-volatile compounds like flavonoids.

-

Protocol: The extract is analyzed using a UPLC system with a C18 column. A gradient elution is typically performed using a mobile phase consisting of two solvents, such as (A) acetonitrile (B52724) and (B) water with a small amount of formic acid to improve peak shape.

-

Detection:

-

Diode Array Detector (DAD): Used for quantification of known compounds by comparing their peak areas with those of reference standards.[1]

-

Mass Spectrometry (UPLC-ESI-Q/TRAP-MS/MS): Coupled with UPLC, electrospray ionization (ESI) mass spectrometry allows for the identification of a wide range of compounds by providing accurate mass and fragmentation data.[1][4]

-

-

Signaling Pathways Modulated by D. odorifera Constituents

Research has shown that extracts and isolated compounds from D. odorifera can modulate several key cellular signaling pathways, underpinning their therapeutic effects.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is crucial for cell growth, proliferation, and survival. Formononetin, a flavonoid found in the heartwood, has been shown to exert anti-muscle atrophy effects by activating this pathway.[6] Activation of AKT leads to the phosphorylation and subsequent inhibition of FoxO3a, a transcription factor that promotes muscle protein degradation. Furthermore, AKT activation can stimulate mTORC1, which promotes protein synthesis.[6] This mechanism is relevant for combating conditions like cancer cachexia.[6]

Angiogenesis via VEGFRs and PI3K/MAPK Pathways

D. odorifera extract (DOE) has been found to promote angiogenesis, the formation of new blood vessels.[9] This effect is mediated through the upregulation of Vascular Endothelial Growth Factor Receptors (VEGFRs) such as KDR, KDRL, and FLT-1. The binding of VEGF to its receptors triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are essential for endothelial cell proliferation and migration—key processes in angiogenesis.[9]

Ethylene (B1197577) Signaling in Heartwood Formation

The formation of heartwood and the accumulation of its characteristic secondary metabolites are complex biological processes. Studies suggest that ethylene signaling plays a critical role in regulating heartwood formation in D. odorifera.[10] Key genes in the ethylene signaling pathway, such as EIN2, EIN3, and ERF1/2, are upregulated in the transition zone between sapwood and heartwood. This upregulation is correlated with the increased biosynthesis of sesquiterpenes (like trans-nerolidol) and flavonoids, indicating that ethylene acts as a key signaling molecule in this process.[10]

Conclusion and Future Perspectives

The heartwood of Dalbergia odorifera is a rich source of bioactive phytochemicals, primarily flavonoids and sesquiterpenes. Standardized analytical techniques like GC-MS and UPLC-MS are essential for the qualitative and quantitative analysis of these compounds, which is crucial for quality control and drug development. The constituents of D. odorifera exert their pharmacological effects by modulating key cellular signaling pathways, including PI3K/AKT and MAPK, highlighting their therapeutic potential for a range of diseases from muscle atrophy to cardiovascular disorders.

While significant progress has been made, future research should focus on several areas. A deeper investigation into the mechanisms of action of individual compounds is needed to fully understand their therapeutic potential. Further studies on the synergistic effects of different compounds within the heartwood extract could reveal more potent therapeutic activities. Additionally, research into the artificial induction of heartwood formation, potentially by manipulating the ethylene signaling pathway, is critical for the sustainable production and conservation of this valuable medicinal plant.[3][10]

References

- 1. Insights into Variations in Chemical Profiles and Antioxidant Properties Among Different Parts of Dalbergia odorifera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Variation of Chemical Components in Sapwood, Transition Zone, and Heartwood of Dalbergia odorifera and Its Relationship with Heartwood Formation [mdpi.com]

- 3. Dalbergia odorifera: A review of its traditional uses, phytochemistry, pharmacology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into Variations in Chemical Profiles and Antioxidant Properties Among Different Parts of Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amelioration of Cancer Cachexia by Dalbergia odorifera Extract Through AKT Signaling Pathway Regulation | MDPI [mdpi.com]

- 7. Chemical composition of extracts from Dalbergia odorifera heartwood and its correlation with color [agris.fao.org]

- 8. Discovery of potent anti-MRSA components from Dalbergia odorifera through UPLC-Q-TOF-MS and targeting PBP2a protein through in-depth transcriptomic, in vitro, and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dalbergia odorifera extract promotes angiogenesis through upregulation of VEGFRs and PI3K/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Patterns of Heartwood Formation and Its Key Response Signaling Molecules in Dalbergia odorifera T. Chen - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and stereochemistry of (+)-Dalbergiphenol

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Dalbergiphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring neoflavonoid, a class of phenolic compounds found in various plant species. It has been notably isolated from the heartwood of trees belonging to the Dalbergia genus, such as Dalbergia sissoo[1]. Neoflavonoids are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the , including its structural elucidation, and presents a summary of relevant experimental methodologies.

Chemical Structure and Identification

Dalbergiphenol (B593540) is a neoflavonoid characterized by a 4-phenylchroman skeleton. The precise chemical structure and systematic name for Dalbergiphenol are crucial for its unambiguous identification and for understanding its chemical properties and biological interactions.

IUPAC Name and Structural Formula

While the specific IUPAC name for the (+)-enantiomer of Dalbergiphenol is not explicitly available in the reviewed literature, the general structure of Dalbergiphenol is known. The stereochemistry of the chiral center dictates the "(+)" designation, which refers to its dextrorotatory nature. The absolute configuration (R/S) of this compound is not definitively reported in the available literature.

Chemical Identifiers (General Dalbergiphenol):

| Identifier | Value |

| IUPAC Name | 4-(2,4-dihydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| SMILES | C1C(C2=CC=C(C=C2)O)OC3=CC(=CC=C31)O |

| InChI | InChI=1S/C15H14O4/c16-10-5-6-13-12(8-10)9-15(19-13)11-3-1-2-7-14(11)18/h1-8,15-18H,9H2 |

| InChIKey | Not available |

Spectroscopic Data

The structural elucidation of Dalbergiphenol has been primarily achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. While specific ¹H and ¹³C NMR data for the purified this compound enantiomer are not provided in the searched literature, the general spectral characteristics are consistent with the proposed neoflavonoid structure.

Table of Expected NMR Data (based on general neoflavonoid structures):

| ¹H NMR (Typical Shifts) | ¹³C NMR (Typical Shifts) |

| Aromatic protons (δ 6.0-8.0 ppm) | Aromatic carbons (δ 100-160 ppm) |

| Methine proton at chiral center (δ 4.0-5.5 ppm) | Methine carbon at chiral center (δ 70-90 ppm) |

| Methylene protons (δ 2.5-3.5 ppm) | Methylene carbon (δ 20-40 ppm) |

| Phenolic hydroxyl protons (variable shifts) | Carbonyl carbon (if present, δ > 160 ppm) |

Note: The actual chemical shifts can vary depending on the solvent and experimental conditions.

Stereochemistry of this compound

The "(+)" prefix in this compound indicates that it is the dextrorotatory enantiomer, meaning it rotates plane-polarized light in a clockwise direction[2][3]. The stereochemistry of a molecule is critical as different enantiomers can exhibit distinct biological activities.

Absolute Configuration

The absolute configuration at the chiral center of this compound, designated by the Cahn-Ingold-Prelog (R/S) notation, has not been explicitly reported in the reviewed scientific literature[4][5]. Determination of the absolute configuration typically requires advanced analytical techniques such as X-ray crystallography of a single crystal or comparison of experimental electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra with quantum chemical calculations.

Optical Rotation

The specific optical rotation is a fundamental physical property of a chiral compound. Although the "(+)" designation implies a positive optical rotation, the specific value for this compound is not available in the provided search results. The specific rotation is measured using a polarimeter and is dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light source (typically the sodium D-line at 589 nm)[6][7].

Experimental Protocols

The following sections outline generalized experimental methodologies for the isolation, purification, and structural characterization of Dalbergiphenol from natural sources, based on common practices for the isolation of neoflavonoids.

Isolation and Purification

Dalbergiphenol is typically isolated from the heartwood of Dalbergia species[1]. A general protocol for its extraction and purification is as follows:

-

Extraction: The dried and powdered plant material (e.g., heartwood of Dalbergia sissoo) is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, often using a Soxhlet apparatus or maceration[8].

-

Fractionation: The crude extract is then concentrated under reduced pressure and may be partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fraction enriched with Dalbergiphenol is further purified using column chromatography over silica (B1680970) gel or other stationary phases. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate) is commonly employed to separate the individual compounds[8][9].

-

Final Purification: Final purification to obtain pure this compound may require further chromatographic steps, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Structural Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are the primary tools for establishing the connectivity of atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH) and aromatic (C=C) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the chromophore system.

Stereochemical Analysis

Determining the absolute stereochemistry of this compound would involve the following advanced techniques:

-

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. It requires the formation of a high-quality single crystal of the compound[10][11][12][13].

-

Chiroptical Spectroscopy: Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be used. The experimental spectrum is compared with the theoretically calculated spectrum for the possible enantiomers (R and S) to assign the absolute configuration.

-

Chiral Derivatization: The molecule can be derivatized with a chiral reagent of known absolute configuration. The resulting diastereomers can then be analyzed by NMR or other techniques to deduce the stereochemistry of the original molecule.

Visualizations

Chemical Structure of Dalbergiphenol

Caption: 2D representation of the chemical structure of Dalbergiphenol.

Workflow for Stereochemical Determination

Caption: Logical workflow for the isolation and stereochemical determination of this compound.

Conclusion

This compound is a neoflavonoid of significant scientific interest. While its planar chemical structure is well-established, a definitive assignment of its absolute stereochemistry remains to be reported in widely accessible literature. This guide provides a summary of the known structural information and outlines the standard experimental procedures required for the complete stereochemical elucidation of this natural product. Further research, particularly employing X-ray crystallography or advanced chiroptical methods, is necessary to unequivocally determine the absolute configuration of this compound. This information is paramount for any future studies on its biological activity and potential applications in drug development.

References

- 1. Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optical rotation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Absolute configuration - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemijournal.com [chemijournal.com]

- 9. chemijournal.com [chemijournal.com]

- 10. X-Ray Crystallography [www2.tulane.edu]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. ruppweb.org [ruppweb.org]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Neoflavonoids in Dalbergia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Dalbergia, renowned for its valuable heartwood, is a rich source of neoflavonoids, a class of phenolic compounds with diverse and promising pharmacological activities. Understanding the biosynthetic pathway of these molecules is crucial for their potential exploitation in drug development and for the metabolic engineering of high-value compounds. This technical guide provides a comprehensive overview of the current understanding of neoflavonoid biosynthesis in Dalbergia species, synthesizing data from metabolomic, transcriptomic, and enzymological studies. While the complete pathway is yet to be fully elucidated, this document presents a putative pathway, details key enzymatic steps, summarizes available quantitative data, and provides adapted experimental protocols to guide future research in this field.

Introduction to Neoflavonoids in Dalbergia

Neoflavonoids are characterized by a C6-C3-C6 carbon skeleton, with the B-ring attached to the C3 atom of the central three-carbon chain. This arrangement distinguishes them from the more common flavonoids and isoflavonoids. Dalbergia species are known to produce a variety of neoflavonoids, which can be broadly categorized into:

-

Dalbergiquinols

-

Dalbergiones

-

4-Arylcoumarins (e.g., Dalbergin)

-

Benzophenones

These compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-osteoporotic effects, making them attractive targets for pharmaceutical research.[1]

The Putative Biosynthetic Pathway of Neoflavonoids

The biosynthesis of neoflavonoids is believed to originate from the well-established phenylpropanoid pathway, which also serves as the precursor for flavonoids and isoflavonoids. The initial steps are likely shared, with a key branching point leading to the unique neoflavonoid skeleton.

The General Phenylpropanoid Pathway

The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

Formation of the Chalcone (B49325) Backbone

The first committed step in flavonoid-type biosynthesis is the formation of a chalcone scaffold.

-

Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

Isomerization to Flavanone (B1672756)

-

Chalcone Isomerase (CHI): Naringenin chalcone is subsequently cyclized by CHI to form (2S)-naringenin, a flavanone, which is a central intermediate in the biosynthesis of various flavonoids and isoflavonoids.

Studies on Dalbergia odorifera have shown that mechanical wounding leads to the upregulation of genes encoding PAL, C4H, 4CL, CHS, and CHI, resulting in the accumulation of flavonoids, which supports the involvement of this common initial pathway.

The Branch Point to Neoflavonoids: A Hypothetical Rearrangement

The crucial step that differentiates neoflavonoid biosynthesis from that of flavonoids and isoflavonoids is the rearrangement of the C6-C3-C6 skeleton. While the specific enzyme(s) catalyzing this step in Dalbergia have not yet been definitively identified, it is hypothesized that an oxidative rearrangement of a flavanone or a related intermediate occurs. This could involve an aryl migration, shifting the B-ring from the C2 to the C3 position of the C-ring, leading to the formation of a 4-phenylcoumarin (B95950) backbone, the core structure of dalbergin (B191465) and related neoflavonoids. The exact mechanism and the enzymes involved remain a key area for future research.

Caption: Putative biosynthesis pathway of neoflavonoids in Dalbergia.

Quantitative Data on Flavonoids in Dalbergia Species

While comprehensive quantitative data on the entire neoflavonoid biosynthetic pathway is limited, metabolomic studies have provided valuable information on the abundance of various flavonoids in different Dalbergia species and tissues.

| Compound Class | Species | Tissue | Key Findings | Reference |

| Flavonoids | D. odorifera | Heartwood vs. Sapwood | Significant differences in flavonoid profiles, with higher accumulation in the heartwood. | |

| Isoflavonoids | D. sissoo | Stem | Enriched in flavonoid and isoflavonoid (B1168493) biosynthesis pathways in heartwood compared to sapwood. | |

| Neoflavonoids | D. odorifera | Various parts | Sativanone and 3′-O-methylviolanone identified as dominant flavonoid compounds. |

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the study of neoflavonoid biosynthesis. These are adapted from general protocols and should be optimized for Dalbergia species.

Metabolite Extraction and Analysis (LC-MS)

Objective: To identify and quantify neoflavonoids and their precursors in Dalbergia tissues.

Protocol:

-

Sample Preparation:

-

Freeze-dry plant tissue (e.g., heartwood, leaves) and grind to a fine powder using a mortar and pestle with liquid nitrogen.

-

Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of 80% methanol (B129727) (pre-chilled to -20°C) to the tube.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in an ice-water bath.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of 50% methanol.

-

Filter through a 0.22 µm syringe filter into an LC-MS vial.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the compounds of interest (e.g., 5% B to 95% B over 20 minutes).

-

Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ion modes.

-

Data Acquisition: Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS and MS/MS spectra.

-

Data Analysis: Identify compounds by comparing retention times and fragmentation patterns with authentic standards or by searching spectral libraries. Quantify using the peak area of the most intense and specific fragment ion.

-

Caption: Workflow for metabolite extraction and analysis.

Gene Expression Analysis (qRT-PCR)

Objective: To quantify the transcript levels of candidate genes involved in neoflavonoid biosynthesis.

Protocol:

-

RNA Extraction:

-

Extract total RNA from ~100 mg of powdered Dalbergia tissue using a suitable plant RNA extraction kit, including an on-column DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and by gel electrophoresis to check for intact ribosomal RNA bands.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Primer Design:

-

Design gene-specific primers for your target genes (e.g., PAL, C4H, 4CL, CHS, CHI, and candidate rearrangement enzymes) and a reference gene (e.g., actin or ubiquitin) for normalization. Primers should be 18-24 bp long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Perform the qRT-PCR in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

-

Data Analysis:

-

Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalized to the expression of the reference gene.

-

Future Directions and Conclusion

The biosynthesis of neoflavonoids in Dalbergia species presents a fascinating area of plant biochemistry with significant potential for biotechnological applications. While the foundational steps of the pathway are likely shared with general flavonoid biosynthesis, the key enzymatic reactions that define the neoflavonoid skeleton remain to be elucidated. Future research should focus on:

-

Identification and characterization of the rearrangement enzyme(s): This is the most critical gap in our understanding of the pathway. A combination of transcriptomics, proteomics, and biochemical assays will be necessary to identify the enzyme(s) responsible for the aryl migration.

-

Functional genomics: Knockdown or overexpression of candidate genes in Dalbergia cell cultures or hairy root systems can provide direct evidence of their role in neoflavonoid biosynthesis.

-

Metabolic flux analysis: Using stable isotope labeling to trace the flow of precursors through the pathway can provide quantitative insights into the efficiency of different biosynthetic steps.

By addressing these research questions, it will be possible to fully unravel the biosynthesis of these valuable compounds, paving the way for their sustainable production through metabolic engineering and synthetic biology approaches. This will ultimately support the development of new pharmaceuticals and other high-value products derived from the rich chemical diversity of the Dalbergia genus.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of (+)-Dalbergiphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the preliminary cytotoxicity screening of (+)-Dalbergiphenol, a neoflavonoid of interest in oncological research. Due to the limited availability of direct cytotoxicity data for this compound, this document synthesizes information from studies on closely related neoflavonoids and extracts from the Dalbergia genus, particularly Dalbergia sissoo, from which Dalbergiphenol has been isolated. This approach offers a robust framework for researchers initiating cytotoxic evaluations of this compound.

Introduction to this compound and Neoflavonoids in Cancer Research

This compound is a neoflavonoid, a class of polyphenolic compounds found in various plant species, notably within the Dalbergia genus. Neoflavonoids have garnered significant attention in cancer research due to their potential as anticancer agents. Compounds isolated from Dalbergia species have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines. While specific cytotoxic data for this compound is not extensively documented in publicly available literature, the evaluation of analogous compounds provides a strong impetus for its investigation.

Quantitative Cytotoxicity Data of Related Compounds

To provide a quantitative context for the potential cytotoxicity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of Dalbergin, a structurally related neoflavonoid, against the T47D breast cancer cell line.

| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |

| Dalbergin | T47D (Breast Cancer) | 24 | 1 | |

| 48 | 0.001 | |||

| 72 | 0.00001 |

Note: This data is for Dalbergin, not this compound, and serves as a reference for the potential potency of related neoflavonoids.

Extracts from Dalbergia sissoo, the plant source of Dalbergiphenol, have also been evaluated for their cytotoxic potential. A methanol:water extract of the bark demonstrated significant antioxidant activity and anticancer effects against A431, A549, and NCIH 460 cancer cell lines, with IC50 values of 15.37, 29.09, and 17.02 µg/mL, respectively[1].

Experimental Protocols for Cytotoxicity Screening

The following sections detail the standard experimental methodologies employed in the preliminary cytotoxicity screening of natural products like this compound.

A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Commonly used cell lines for initial screening include:

-

MCF-7, T47D, MDA-MB-231: Breast adenocarcinoma

-

A549: Lung carcinoma

-

HeLa: Cervical carcinoma

-

HT-29, HCT116: Colon adenocarcinoma

-

K562: Chronic myelogenous leukemia

-

PC3, DU-145: Prostate cancer

-

A431: Skin squamous cell carcinoma

Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

The SRB assay is another common method for determining cytotoxicity based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1-3).

-

Cell Fixation: After treatment, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The bound SRB is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at 515 nm.

-

Data Analysis: Similar to the MTT assay, the percentage of cell viability and the IC50 value are calculated.

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for cytotoxicity screening and a hypothetical signaling pathway that could be influenced by a cytotoxic neoflavonoid.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Caption: Hypothetical signaling pathway modulated by a neoflavonoid.

Concluding Remarks

The preliminary cytotoxicity screening of this compound represents a critical first step in evaluating its potential as an anticancer agent. While direct experimental data for this specific compound is sparse, the methodologies outlined in this guide, along with the data from related neoflavonoids, provide a solid foundation for initiating such studies. Future research should focus on determining the IC50 values of this compound against a diverse panel of cancer cell lines and elucidating the underlying molecular mechanisms of its cytotoxic activity. Such investigations will be instrumental in advancing our understanding of this promising natural product and its potential therapeutic applications.

References

In Vitro Antioxidant Potential of (+)-Dalbergiphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Dalbergiphenol, a neoflavonoid isolated from plants of the Dalbergia genus, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the methodologies used to assess its in vitro antioxidant potential. While quantitative data for the isolated this compound is not extensively available in current literature, this document summarizes the antioxidant capacity of extracts from Dalbergia species and related flavonoids to provide a comparative context. Furthermore, it details the standard experimental protocols for key antioxidant assays and explores the likely underlying molecular mechanisms, focusing on the Nrf2 signaling pathway.

Quantitative Antioxidant Data

Specific quantitative data on the in vitro antioxidant activity of isolated this compound is limited in the available scientific literature. However, studies on extracts from various Dalbergia species, which contain Dalbergiphenol and other flavonoids, demonstrate significant antioxidant potential. The following table summarizes representative data from these extracts and related flavonoids to provide a framework for the anticipated antioxidant capacity of this compound.

Table 1: In Vitro Antioxidant Activity of Dalbergia Species Extracts and Related Flavonoids

| Sample | Assay | IC50 / Antioxidant Capacity | Reference Compound |

| Ethanolic Extract of Dalbergia sissoo Leaves | DPPH | 562.21 µg/mL | - |

| Ethanolic Extract of Dalbergia sissoo Leaves | ABTS | 225 µg/mL | - |

| Methanolic Extract of Dalbergia latifolia Wood | DPPH | 70 ± 2.55 µg/mL | - |

| Ethanolic Extract of Dalbergia latifolia Bark | DPPH | 92.10 ± 1.10 % inhibition | Ascorbic Acid |

| Latifolin (from Dalbergia odorifera) | - | Modulates Nrf2/HO-1 Pathway | - |

Note: The data presented are for extracts and related compounds, not isolated this compound. IC50 values represent the concentration required to scavenge 50% of the radicals.

Detailed Experimental Protocols

The following sections detail the standardized protocols for three common in vitro antioxidant assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

-

This compound

-

Positive control (e.g., Ascorbic Acid, Trolox)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol or ethanol. From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare the positive control in the same manner.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL sample + 100 µL DPPH solution).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or Ethanol

-

This compound

-

Positive control (e.g., Trolox)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound and the positive control as described for the DPPH assay.

-

Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution. A common ratio is 1:10 (e.g., 20 µL sample + 180 µL ABTS•+ solution).

-

Incubation: Incubate the mixture at room temperature for a defined period, typically 6-7 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound

-

Positive control (e.g., Ferrous sulfate, Trolox)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound and the positive control.

-

Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the FRAP reagent in a 96-well plate (e.g., 10 µL sample + 190 µL FRAP reagent).

-

Incubation: Incubate the plate at 37°C for a specific time, typically 4-30 minutes.

-

Absorbance Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

-

Calculation of Antioxidant Capacity: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the ABTS radical cation scavenging assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Signaling Pathway

The antioxidant effects of many polyphenols, including flavonoids, are often attributed to their ability to modulate cellular signaling pathways involved in the antioxidant defense system. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain polyphenols, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

One of the most important of these enzymes is Heme Oxygenase-1 (HO-1) , which catabolizes heme into biliverdin, free iron, and carbon monoxide. Biliverdin is then converted to bilirubin, a potent antioxidant. The upregulation of HO-1 and other antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.

While direct evidence for this compound is still emerging, studies on structurally similar neoflavonoids isolated from Dalbergia species have demonstrated the ability to upregulate HO-1 expression via Nrf2 nuclear translocation.[1] This suggests a probable mechanism for the antioxidant activity of this compound.

Caption: Proposed Nrf2-ARE signaling pathway for this compound.

Conclusion

While direct quantitative in vitro antioxidant data for isolated this compound is not yet widely published, the existing evidence from Dalbergia species extracts and related neoflavonoids strongly suggests its potential as a potent antioxidant. The standardized protocols provided herein offer a robust framework for the systematic evaluation of its antioxidant capacity. Furthermore, the likely involvement of the Nrf2/HO-1 signaling pathway provides a clear direction for future mechanistic studies. Further research to determine the specific IC50 values of this compound in various antioxidant assays is crucial to fully characterize its potential for applications in drug development and as a health-promoting agent.

References

The Ethnobotanical Landscape of (+)-Dalbergiphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dalbergiphenol, a neoflavonoid with demonstrated biological activity, has been identified in a select number of plant species. This technical guide delves into the ethnobotanical background of these plants, providing a context for the traditional use of natural resources that contain this bioactive compound. While the direct ethnobotanical application of this compound itself is not documented, an examination of the traditional uses of the plants in which it is found, primarily Dalbergia sissoo, offers valuable insights for modern drug discovery and development. This document summarizes the available ethnobotanical data, outlines a key signaling pathway influenced by this compound, and provides a general framework for its extraction and isolation.

Ethnobotanical Background of Plants Containing this compound

This compound has been notably isolated from the heartwood of Dalbergia sissoo. The ethnobotanical information for other reported plant sources, such as Machilus robusta and Dalbergia monetaria, is less extensive, particularly concerning medicinal applications that could be linked to this specific compound.

Dalbergia sissoo (Indian Rosewood)

Dalbergia sissoo, a member of the Fabaceae family, has a rich history of use in traditional medicine systems, particularly in Ayurveda and Yunani.[1][2][3] The heartwood, in particular, is valued for its therapeutic properties.[3] Traditional applications of various parts of D. sissoo are summarized in the table below.

| Plant Part | Traditional Medicinal Uses |

| Heartwood | Used in the treatment of skin diseases (leprosy, boils, eruptions), blood disorders, syphilis, dyspepsia, and as an antipyretic.[2][3][4] Also traditionally used for herpes and vitiligo.[3] The wood is considered to have anthelmintic and cooling properties.[2] |

| Bark | Employed as an abortifacient, aphrodisiac, expectorant, antihelmintic, and antipyretic.[5] It is also used for blood diseases, leucoderma, and dysentery.[5] In Yunani medicine, it is used for blood and eye disorders, burning sensations, and scabies.[4] |

| Leaves | A decoction of the leaves is traditionally used for gonorrhea.[5] The leaf juice is prescribed for eye ailments.[5] Extracts are used for sore throats, dysentery, and heart problems.[4] |

| Seeds | The oil is used to treat skin itching and scabies.[4] |

| Roots | Traditionally used as an astringent.[1] |

The traditional use of D. sissoo heartwood for inflammatory skin conditions and fever aligns with the known anti-inflammatory properties of many flavonoids and neoflavonoids. This ethnobotanical context provides a rationale for the scientific investigation of its bioactive constituents, including this compound.

Machilus robusta and Dalbergia monetaria

Ethnobotanical information regarding the medicinal uses of Machilus robusta (Lauraceae family) is limited in the available literature. While other Machilus species are used in traditional Chinese medicine, specific uses of M. robusta are not well-documented.[6] Similarly, Dalbergia monetaria, found in Tropical America, is noted for its use as a medicine, but specific traditional applications are not widely reported.[7] The seeds of D. monetaria are known to be used in necklaces and belts in Peru.

Biological Activity and Signaling Pathways of this compound

Recent scientific studies have begun to elucidate the molecular mechanisms underlying the biological effects of this compound. A significant area of research has been its impact on bone metabolism, suggesting its potential as a therapeutic agent for osteoporosis.[8]

Osteogenic Signaling Pathway

This compound has been shown to promote bone formation by influencing osteoblastic and osteoclastic activity.[8] The proposed signaling pathway involves the upregulation of key transcription factors essential for osteoblast differentiation and the downregulation of factors that promote bone resorption.

Diagram of the Proposed Osteogenic Signaling Pathway of this compound

References

- 1. mdpi.com [mdpi.com]

- 2. peru.info [peru.info]

- 3. phcogrev.com [phcogrev.com]

- 4. e-nps.or.kr [e-nps.or.kr]

- 5. researchgate.net [researchgate.net]

- 6. Ethnobotanical study of medicinal plants used by the Yi people in Mile, Yunnan, China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility profile of (+)-Dalbergiphenol in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dalbergiphenol, a neoflavonoid isolated from the heartwood of Dalbergia sissoo, has garnered interest for its potential therapeutic properties, including antioxidant and bone-saving activities.[1][2] A critical aspect of its preclinical and pharmaceutical development is understanding its solubility in various solvents, which is essential for extraction, purification, formulation, and in vivo studies. This technical guide provides an overview of the available information on the solubility of this compound and related compounds, outlines a suitable experimental protocol for its determination, and discusses its expected solubility based on its chemical structure.

Quantitative Solubility Data

Solubility of Related Compounds: Dalbergin (B191465) and Nordalbergin (B190333)

A study on the thermodynamic properties of dalbergin and nordalbergin determined their solubility in six different solvents at temperatures ranging from 283.2 K to 308.2 K.[1][3] The solubility of both compounds was found to increase with a rise in temperature.[1][3]

The following table summarizes the solubility order of dalbergin and nordalbergin in the tested solvents:

| Compound | Solvent Solubility Order |

| Dalbergin | Trichloromethane > Propanone > Ethyl ethanoate > Methanol > Hexane (B92381) > Water[1][3] |

| Nordalbergin | Propanone > Methanol > Ethyl ethanoate > Trichloromethane > Water > Hexane[1][3] |

Note: This data is for dalbergin and nordalbergin, not this compound. It is presented here as a reference due to the structural similarities of the compounds.

Experimental Protocol for Solubility Determination

The solubility of dalbergin and nordalbergin was determined using the UV spectrophotometric method.[1][3] This method can be adapted to determine the solubility profile of this compound.

Materials and Apparatus

-

This compound (purified)

-

Selected solvents (e.g., water, methanol, ethanol (B145695), propanone, ethyl ethanoate, trichloromethane, hexane)

-

Thermostatic shaker bath

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Experimental Procedure

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each solvent in separate sealed flasks.

-

Equilibration: The flasks are placed in a thermostatic shaker bath and agitated at a constant temperature until equilibrium is reached. The time to reach equilibrium should be predetermined in preliminary experiments.

-

Phase Separation: The saturated solutions are centrifuged at a high speed to separate the undissolved solid from the supernatant.

-

Sample Preparation: A known volume of the clear supernatant is carefully withdrawn and diluted with the respective solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

Spectrophotometric Analysis: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined by scanning a dilute solution of the compound over a range of wavelengths.

-

Quantification: The concentration of this compound in the saturated solution is calculated using a pre-established calibration curve of absorbance versus concentration.

Expected Solubility Profile of this compound

Based on the general principles of solubility for organic compounds, the solubility of this compound can be inferred from its molecular structure.[4] this compound is a phenolic compound, and its solubility is influenced by the polarity of the solvent and the potential for hydrogen bonding.

-

Polar Solvents: Due to the presence of hydroxyl (-OH) groups, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and propanone.[5][6] These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the polar solute.

-

Non-polar Solvents: The solubility in non-polar solvents like hexane is expected to be limited due to the polar nature of the hydroxyl groups.

-

Water: The solubility in water is likely to be low, a common characteristic of many poorly water-soluble pharmaceuticals.[7][8]

The polarity of the extracting solvent significantly influences the recovery of phenolic compounds from plant materials.[5] Methanol and ethanol are often effective solvents for extracting phenolic compounds.[9]

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Relationships in Solubility

Caption: Key factors influencing the solubility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Basic Pharmacology of (+)-Dalbergiphenol

Disclaimer: Limited publicly available research data exists for the specific quantitative pharmacology and pharmacokinetics of this compound. This guide synthesizes the available information on its qualitative effects and the general pharmacological properties of related neoflavonoids.

Introduction